2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide
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Overview
Description
“2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide” typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions:
Thioether Formation: The sulfanyl group is introduced by reacting the triazole derivative with a thiol compound.
Schiff Base Formation: The final step involves the condensation of the triazole-thioether derivative with 4-chlorobenzaldehyde to form the Schiff base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the Schiff base, converting it to the corresponding amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar activities and can be used in assays to evaluate its biological effects.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide” would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The sulfanyl and Schiff base groups may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole and itraconazole, which are used as antifungal agents.
Schiff Bases: Compounds with similar Schiff base structures, which are known for their antimicrobial and anticancer activities.
Uniqueness
The uniqueness of “2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide” lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives and Schiff bases.
Properties
Molecular Formula |
C28H28ClN5OS |
---|---|
Molecular Weight |
518.1 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(4-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H28ClN5OS/c1-19-5-15-24(16-6-19)34-26(21-9-11-22(12-10-21)28(2,3)4)32-33-27(34)36-18-25(35)31-30-17-20-7-13-23(29)14-8-20/h5-17H,18H2,1-4H3,(H,31,35)/b30-17- |
InChI Key |
DMQRUPOKBAJRHP-LQNQUEJISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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